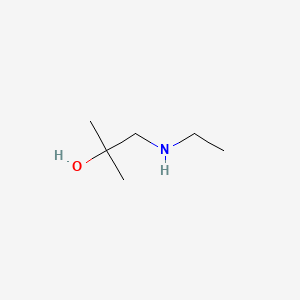

1-(Ethylamino)-2-methylpropan-2-ol

Description

A Versatile Class of Compounds

In the realm of chemical synthesis, amino alcohols are instrumental. They serve as precursors for a multitude of more complex molecules. alfa-chemistry.com Their ability to be converted into other functional groups like amines and halogens makes them valuable in the synthesis of natural products and pharmaceuticals. um.edu.my Furthermore, their amphipathic nature, stemming from the hydrophilic amino and hydroxyl groups and a hydrophobic carbon backbone, allows them to act as surfactants and emulsifiers in various industrial products. openaccesspub.org

From a biological perspective, the amino alcohol motif is a crucial pharmacophore found in many biologically active compounds. nih.gov Their presence is noted in essential medicines, and they are known to interact with biological targets such as cell membranes, influencing ion flow and signal transduction. openaccesspub.orgnih.gov Research has also explored the antimicrobial and antifungal properties of amino alcohol derivatives. alfa-chemistry.comnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(ethylamino)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-7-5-6(2,3)8/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNFOQRHFYPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224296 | |

| Record name | 2-Propanol, 1-ethylamino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73825-96-4 | |

| Record name | 1-(Ethylamino)-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73825-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-ethylamino-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-ethylamino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethylamino)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethylamino 2 Methylpropan 2 Ol and Analogous Amino Alcohols

Direct Amination Approaches in the Synthesis of Substituted Propanolamines

Direct amination of alcohols presents a highly atom-economical route to amino alcohols. This approach often involves the reaction of an alcohol with an amine in the presence of a catalyst. For instance, the use of a γ-Al2O3 catalyst has been successful in the amination of alcohols for synthesizing N-alkylated heterocycles. nih.gov Optimizing reaction conditions, such as temperature and flow rate, is crucial for maximizing the yield of the desired product and minimizing byproducts. nih.gov In some cases, performing the reaction in supercritical CO2 has been shown to enhance yields compared to reactions without it. nih.gov

A notable example is the direct N-alkylation of unprotected amino acids with alcohols, which can be achieved using a homogeneous ruthenium catalyst. This method is highly efficient, yielding functionalized amino acids with excellent selectivity and water as the only byproduct. nih.gov The versatility of this approach allows for the use of various alcohols, leading to products with tailored properties. nih.gov Furthermore, non-precious iron catalysts can also be employed for these transformations, offering a more sustainable and cost-effective alternative. nih.gov

Epoxide Ring-Opening Reactions for the Construction of 1-(Ethylamino)-2-methylpropan-2-ol Scaffolds

The ring-opening of epoxides is a classic and versatile method for the synthesis of β-amino alcohols. organic-chemistry.orgjsynthchem.comnih.gov Epoxides, being highly reactive three-membered rings, readily undergo nucleophilic attack by amines to yield the corresponding amino alcohol. jsynthchem.comnih.gov This reaction can proceed under acidic, basic, or neutral conditions, with the choice of conditions influencing the regioselectivity of the ring-opening in asymmetric epoxides. jsynthchem.comlibretexts.org

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide. jsynthchem.comlibretexts.org In contrast, under acidic conditions, the reaction can exhibit more SN1 character, with the nucleophile attacking the more substituted carbon. libretexts.org A variety of catalysts, including zinc(II) perchlorate (B79767) hexahydrate and scandium triflates, can be employed to enhance the efficiency and selectivity of the reaction. organic-chemistry.org Interestingly, the aminolysis of some epoxides can proceed efficiently in water without any catalyst. organic-chemistry.org

The strategic use of epoxide ring-opening has been demonstrated in the synthesis of complex natural products, highlighting its importance in constructing key stereocenters. nih.gov For example, the synthesis of (-)-Citrinadin A and (+)-Citrinadin B involved a diastereoselective epoxide ring-opening as a crucial step. nih.gov

Reductive Amination Strategies for N-Ethylamino Alcohol Formation

Reductive amination is a powerful and widely used method for the synthesis of amines, including N-ethylamino alcohols. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com

The process can be carried out directly, where the carbonyl compound, amine, and reducing agent are all present in the same reaction vessel. wikipedia.org This one-pot approach is highly efficient and common in green chemistry applications. wikipedia.org The mechanism involves the initial formation of a hemiaminal, followed by dehydration to the imine, and subsequent reduction. wikipedia.org

Catalytic hydrogenation is a key technique for the reduction step in reductive amination and for the direct conversion of other functional groups to amines. rsc.orgacs.orgrsc.org Various heterogeneous and homogeneous catalysts are employed for this purpose. For example, Rh-MoOx/SiO2 has been shown to be an effective heterogeneous catalyst for the selective hydrogenation of amino acids to amino alcohols with high yields and complete retention of configuration. rsc.org Ruthenium-PNNH pincer complexes are highly active for the hydrogenation of amides to amines and alcohols under mild conditions. acs.org

Heterogeneous catalysts like silver on γ-alumina can selectively catalyze the hydrogenation of amides to alcohols and amines. rsc.org Non-noble metal catalysts, such as Ni-based systems, are also effective for reductive amination. For instance, Ni/Al2O3 catalysts have been used for the synthesis of ethylamine (B1201723) from the reductive amination of ethanol (B145695). dtu.dk The efficiency of these catalytic systems is often dependent on factors like metal dispersion and particle size. dtu.dk The mechanism of reductive amination over heterogeneous catalysts often involves a "dehydrogenation-imidization-hydroamination" sequence. mdpi.com

A variety of reducing agents are utilized in the synthesis of amino alcohols, each with its own reactivity profile. solubilityofthings.comharvard.edu Lithium aluminum hydride (LiAlH4) is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, and amides, to the corresponding alcohols or amines. harvard.edustackexchange.com Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent, typically used for the reduction of aldehydes and ketones. solubilityofthings.comstackexchange.com

For reductive amination, specific reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred because they can selectively reduce the imine intermediate in the presence of the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent can be critical for the success of the reaction. For instance, a combination of NaBH4 and iodine has been developed as a less hazardous alternative to LiAlH4 for the reduction of amino acids to amino alcohols. stackexchange.com Borane complexes, such as BH3•THF, are also effective for the reduction of carboxylic acids. harvard.edu

Nucleophilic Substitution Reactions in the Derivatization of Propanol (B110389) Derivatives

Nucleophilic substitution is a fundamental reaction in organic synthesis that can be employed for the derivatization of propanol derivatives to form amino alcohols. odinity.comfiveable.me This process involves the replacement of a leaving group on a propanol derivative with a nucleophilic amine. fiveable.me The reaction can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, and reaction conditions. odinity.comlibretexts.org

For primary and secondary alcohols, conversion to an alkyl halide, such as a bromide or chloride, can be achieved by reaction with hydrogen halides (HBr, HCl) or reagents like thionyl chloride or phosphorus tribromide. libretexts.orgsinica.edu.tw This transforms the hydroxyl group, which is a poor leaving group, into a good leaving group, facilitating subsequent nucleophilic attack by an amine. libretexts.org The reaction of primary alcohols with hydrogen halides typically proceeds via an SN2 mechanism, while secondary and tertiary alcohols tend to react through an SN1 mechanism involving a carbocation intermediate. libretexts.org

The choice of solvent can significantly influence the rate and outcome of nucleophilic substitution reactions. Polar aprotic solvents like DMF and DMSO can enhance the nucleophilicity of anions by solvating the cation. sinica.edu.tw

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Purity

Optimizing reaction conditions is a critical aspect of any synthetic methodology to ensure high efficiency and purity of the desired product. researchgate.net This involves a systematic investigation of various parameters such as temperature, pressure, solvent, catalyst loading, and reaction time.

For example, in catalytic reactions, the choice of catalyst and its concentration can dramatically affect the reaction rate and selectivity. acs.orgacs.org In the hydrogenation of amides, ruthenium-PNNH pincer complexes have shown high activity at room temperature and low hydrogen pressure. acs.org Similarly, the use of self-optimizing reactors can facilitate the rapid determination of optimal conditions, as demonstrated in the N-alkylation of amino alcohols using a γ-Al2O3 catalyst. nih.gov

Solvent choice is another crucial factor. In epoxide ring-opening reactions, the use of polar mixed solvent systems can lead to high yields and regioselectivity even in the absence of a catalyst. organic-chemistry.org The concentration of reagents can also play a significant role. For instance, in some nucleophilic substitution reactions, using a high concentration of the nucleophile can favor the desired substitution product. libretexts.org Careful control over these parameters is essential for developing robust and scalable synthetic processes.

Influence of Temperature and Pressure on Reaction Kinetics and Selectivity

Temperature is a critical parameter that profoundly affects the rate and outcome of amino alcohol synthesis. The aminolysis of epoxides, a common method for producing these compounds, is highly sensitive to thermal conditions. For instance, in the enzymatic synthesis of β-amino alcohols using lipase (B570770) in a continuous-flow reactor, an optimal temperature is crucial for maximizing yield. Studies have shown that for certain reactions, the yield increases as the temperature is raised from 30°C to 35°C, but then decreases if the temperature continues to rise, indicating an optimal thermal window for catalyst activity and stability. researchgate.net

The mechanisms of amino acid synthesis under high-temperature shock-wave conditions further illustrate the critical role of temperature. In these scenarios, different temperature regions facilitate the formation of specific intermediates like aldehydes and HCN, which are precursors to the final amino acid product. nih.gov While pressure is a less frequently detailed parameter in standard laboratory syntheses of amino alcohols, it is a significant factor in certain industrial processes and specialized reactions, such as those involving gaseous reactants or aiming to influence reaction equilibrium and kinetics under high-pressure conditions. scirp.orgnih.gov

Table 1: Effect of Temperature on Amino Alcohol Synthesis This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|

| Enzymatic Ring-Opening | Lipase TL IM | 30 -> 35 | Yield increased | researchgate.net |

| Enzymatic Ring-Opening | Lipase TL IM | > 35 | Yield decreased | researchgate.net |

| Zeolite-Catalyzed Aminolysis | Na-Y Zeolite | 150 | Suitable for high regioselectivity | scirp.org |

Screening and Design of Catalysts for Improved Reaction Yields

The development of efficient catalysts is paramount for achieving high yields, selectivity, and sustainability in amino alcohol synthesis. A wide variety of catalytic systems have been explored, ranging from simple metal salts to complex organometallic and enzymatic catalysts.

For the ring-opening of epoxides, Lewis acids are commonly employed to activate the epoxide ring, making it more susceptible to nucleophilic attack by the amine. researchgate.net Zinc(II) perchlorate hexahydrate has been demonstrated as a highly efficient catalyst for this transformation under solvent-free conditions, affording excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org Other metal-based catalysts, including those based on scandium, calcium, indium, and iridium, have also been successfully used. researchgate.netorganic-chemistry.org For example, silica (B1680970) gel can effectively catalyze the opening of epoxides by amines at room temperature without the need for a solvent. organic-chemistry.org

More advanced catalytic strategies focus on achieving high enantioselectivity, which is crucial for pharmaceutical applications. nih.gov Chiral catalysts, such as tungsten-bishydroxamic acid (W-BHA) systems, have been developed for the asymmetric aminolysis of 2,3-epoxy alcohols, providing access to virtually enantiopure amino diols. nih.gov Similarly, a multi-catalytic approach combining a chiral copper catalyst with an iridium photocatalyst has been designed for the enantioselective radical C–H amination of alcohols, presenting an innovative route to chiral β-amino alcohols. researchgate.netnih.gov This method circumvents traditional synthetic pathways by directly functionalizing C-H bonds. nih.gov

Biocatalysis offers an environmentally benign alternative. Engineered amine dehydrogenases (AmDHs) and lipases have been utilized for the asymmetric synthesis of chiral amino alcohols, often operating under mild conditions with high stereoselectivity. researchgate.netnih.gov

Table 2: Overview of Catalytic Systems for Amino Alcohol Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Lewis Acid | Zinc(II) perchlorate | Epoxide Aminolysis | High efficiency, solvent-free | organic-chemistry.org |

| Heterogeneous | Silica Gel | Epoxide Aminolysis | Mild conditions, solvent-free | organic-chemistry.org |

| Transition Metal | Tungsten-BHA complex | Asymmetric Aminolysis | High enantioselectivity | nih.gov |

| Photocatalysis | Iridium/Copper complex | Radical C-H Amination | Novel reactivity, high selectivity | researchgate.netnih.gov |

| Biocatalyst | Engineered Amine Dehydrogenase | Reductive Amination | High stereoselectivity, mild conditions | nih.gov |

| Biocatalyst | Lipase | Epoxide Ring-Opening | Eco-friendly, high efficiency | researchgate.net |

Strategic Selection of Solvents and Their Effects on Reaction Outcomes

The choice of solvent can dramatically influence the course of a chemical reaction, affecting solubility, reaction rates, and even the selectivity of product formation. In the synthesis of β-amino alcohols via epoxide aminolysis, the solvent system can be a decisive factor.

Remarkably, catalyst-free aminolysis of epoxides can be achieved with high selectivity and excellent yields simply by using water as the reaction medium. organic-chemistry.org This approach is not only environmentally friendly but also highly efficient. Similarly, the use of a variety of polar mixed solvent systems, such as dimethylformamide (DMF) and water (H₂O), has been shown to enable the efficient and regioselective synthesis of β-amino alcohols from various epoxides and primary amines without any catalyst. organic-chemistry.orgresearchgate.netorganic-chemistry.org

A systematic study on solvent-directed epoxide opening revealed that a DMF/H₂O mixture at 60°C provided optimal results, achieving over 99% conversion and 98% selectivity for the desired monoalkylation product, effectively suppressing the formation of tertiary amino alcohol byproducts. organic-chemistry.org This highlights the ability of specific solvent systems to control chemoselectivity. researchgate.netorganic-chemistry.org The use of an ionic liquid, 1-ethylpyridinium trifluoroacetate (B77799) ([EtPy][TFA]), has also been reported as an effective reaction medium for the aminolysis of epoxides. researchgate.net

In some cases, reactions can be performed under solvent-free conditions, which is an attractive strategy from both an economic and environmental perspective. researchgate.netorganic-chemistry.org These methods often rely on the reactants themselves to form the reaction medium, frequently in the presence of a solid-supported catalyst like silica gel or a metal salt. scirp.orgorganic-chemistry.org

Industrial Scale-Up Considerations and Process Intensification for Amino Alcohol Production

Translating a laboratory-scale synthesis into a robust, safe, and economically viable industrial process presents a unique set of challenges. For the production of amino alcohols, key considerations include the cost and toxicity of reagents, reaction efficiency, ease of purification, and process safety. google.comgoogle.com

Methods that avoid expensive or hazardous reagents are highly desirable for large-scale production. google.comgoogle.com The development of catalytic systems that are highly efficient (requiring low catalyst loading), reusable, and operate under mild conditions is a major focus. For example, the use of zeolite catalysts is advantageous due to their reusability; Na-Y zeolite has been shown to be recyclable for at least five cycles in the synthesis of 1-(phenylamino)propan-2-ol (B3340236) with minimal loss of activity. scirp.org

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another critical aspect. The use of continuous-flow reactors, as demonstrated in the lipase-catalyzed synthesis of β-amino alcohols, represents a significant step in this direction. researchgate.net Flow chemistry allows for better control over reaction parameters like temperature and residence time, leading to higher efficiency and safety compared to traditional batch processing. researchgate.net

Furthermore, developing synthetic routes that minimize purification steps is crucial for industrial viability. The solvent-directed synthesis of β-amino alcohols, which achieves high selectivity and minimizes byproducts, simplifies downstream processing. organic-chemistry.org This method has been successfully scaled to a 20-gram scale for the synthesis of pharmaceutical compounds, demonstrating its potential for larger-scale applications. organic-chemistry.org Similarly, biocatalytic processes are being developed and scaled to the industrial pilot plant level, proving that enzyme-catalyzed reactions can be engineered into efficient and safe manufacturing processes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Identification of Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. These would include the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the nitrogen, the two methyl groups attached to the tertiary carbon, and the hydroxyl and amine protons. The chemical shifts (δ) and spin-spin coupling patterns of these signals would provide definitive evidence for the connectivity of the atoms. While a ¹H NMR spectrum is known to exist, the specific chemical shift values and coupling constants are not available. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. One would anticipate signals for the two carbons of the ethyl group, the methylene carbon adjacent to the amine, the two equivalent methyl carbons, and the quaternary carbon bearing the hydroxyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. A ¹³C NMR spectrum has been recorded for this compound, but the specific chemical shifts are not publicly available. nih.gov

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Insights

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would provide further confirmation of the structure by revealing correlations between coupled protons (COSY) and direct carbon-proton attachments (HSQC). Regrettably, no public records of 2D NMR studies for this compound could be located.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy techniques like FTIR and Raman are instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characterizing Hydroxyl and Amine Moieties

The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C-N stretching vibrations. The position and shape of the O-H and N-H bands would also offer insights into hydrogen bonding. An FTIR spectrum of a KBr wafer of the sample has been documented, but a detailed table of peak positions and their assignments is not accessible. nih.gov

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. A Raman spectrum would help in identifying the carbon skeleton and other symmetric vibrations within the molecule. The existence of a Raman spectrum for this compound is noted, but the spectral data itself is not available for analysis. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it serves to confirm the molecular mass and elucidate the fragmentation pathways, offering insights into its structural subunits.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound (C6H15NO), the calculated monoisotopic mass is 117.115364 Da. uni.lu HRMS can experimentally verify this mass with a high degree of precision, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]+ | 118.12264 |

| [M+Na]+ | 140.10458 |

| [M-H]- | 116.10809 |

| [M+NH4]+ | 135.14919 |

| [M+K]+ | 156.07852 |

| [M+H-H2O]+ | 100.11262 |

Data sourced from PubChem. uni.lu

Collision-Induced Dissociation (CID) Spectroscopy for Elucidating Structural Subunits

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment ions and study their structure. wikipedia.org In CID, precursor ions are accelerated and collided with neutral gas molecules, causing them to break apart into smaller fragment ions. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure.

Chromatographic Techniques Coupled with Spectroscopic Detection for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Coupling chromatography with spectroscopic detectors provides a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a technique used to separate and identify volatile compounds. ub.edu For this compound, which is a relatively volatile compound, GC-MS is a suitable analytical method. The sample is vaporized and passed through a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.

In a GC-MS analysis of this compound, the retention time in the gas chromatogram would be characteristic of the compound under specific column and temperature conditions. The mass spectrum would show the molecular ion peak and a series of fragment ions, which can be compared to a library of known spectra for confirmation. This technique is highly effective for identifying and quantifying the compound in a mixture and for detecting any volatile impurities. chemrxiv.orgvisionpublisher.info

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compound Separation

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. teledynelabs.com While this compound is volatile enough for GC-MS, HPLC can also be employed for its analysis, particularly for purity assessment and the separation from non-volatile impurities. globalresearchonline.net

In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. libretexts.org Due to the polar nature of the amino and hydroxyl groups, this compound would have a relatively short retention time. The choice of detector is crucial in HPLC. Since the compound lacks a strong UV chromophore, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be more suitable than a UV detector. Alternatively, derivatization with a UV-absorbing tag could be performed to enhance detection by a UV detector. Coupling HPLC with mass spectrometry (LC-MS) would provide the highest level of sensitivity and specificity for analysis.

Table 2: Summary of Analytical Techniques for this compound

| Technique | Information Obtained | Applicability |

|---|---|---|

| HRMS | Accurate molecular mass and elemental composition. | High |

| CID | Structural subunits and fragmentation pathways. | High |

| UV-Vis Spectroscopy | Electronic transitions (limited for this compound). | Low |

| GC-MS | Separation and identification of volatile components, purity assessment. | High |

Rationale for Continued Investigation

The unique combination of an ethylamino group and a tertiary alcohol in 1-(Ethylamino)-2-methylpropan-2-ol suggests several avenues for further research. A comprehensive investigation into its chemical landscape is warranted for several reasons.

Firstly, its potential as a building block in the synthesis of novel compounds with specific biological activities remains an area ripe for exploration. The existing knowledge of related amino alcohol structures provides a strong foundation for designing and synthesizing new derivatives.

Secondly, a deeper understanding of its coordination chemistry and catalytic potential could lead to new applications in industrial processes. The ability of amino alcohols to act as ligands for metal catalysts is a well-established field, and the specific steric and electronic properties of this compound could offer unique advantages. alfa-chemistry.comum.edu.my

Finally, while general safety data exists, a more detailed toxicological profile would be essential for any potential large-scale application. Understanding the structure-activity relationship concerning both efficacy and safety is a critical aspect of chemical research.

Chemical Reactivity and Derivatization Strategies for 1 Ethylamino 2 Methylpropan 2 Ol

Oxidation Reactions of the Hydroxyl Group

The oxidation of the tertiary hydroxyl group in 1-(ethylamino)-2-methylpropan-2-ol is a challenging transformation.

The direct oxidation of a tertiary alcohol, such as the one present in this compound, to a ketone is not a straightforward process under standard conditions. studymind.co.uklibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process. studymind.co.uk Consequently, oxidation of tertiary alcohols typically requires harsh conditions that can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller molecules rather than the desired ketone.

Theoretically, the oxidation of the secondary amine to a nitrone or other oxidized nitrogen species is a more likely outcome under many oxidative conditions. The presence of the amino group can also complicate oxidation reactions by coordinating with metal-based oxidants. louisville.edu

Achieving a controlled oxidation of the tertiary alcohol in this compound would likely necessitate specialized reagents or catalytic systems that can activate the C-H bonds of the adjacent methyl or methylene (B1212753) groups, followed by rearrangement, or that operate through a non-traditional mechanism.

Modern catalytic methods, such as those employing copper/TEMPO or other nitroxyl (B88944) radicals, have shown high chemoselectivity for the oxidation of alcohols in the presence of amines. nih.gov However, these methods are generally effective for primary and secondary alcohols. Their applicability to the oxidation of the tertiary alcohol in this specific molecule without affecting the amine group would require dedicated investigation. Protecting the amine functionality, for instance through acylation, could be a prerequisite to exploring more forceful oxidation conditions for the tertiary alcohol. louisville.edu

Reduction Reactions Affecting Amine and Alcohol Functionalities

The functional groups in this compound are generally in a reduced state. The tertiary alcohol is resistant to reduction. The secondary amine is also in its most reduced form. Therefore, reduction reactions are not typically a primary avenue for the derivatization of this molecule unless other functional groups are introduced.

Substitution Reactions Involving the Ethylamino Moiety for Functionalization

The secondary amine of this compound is a prime site for functionalization through various substitution reactions.

N-Alkylation and N-Arylation: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by alkyl halides or other electrophilic alkylating agents. thieme-connect.dechemrxiv.org Similarly, N-arylation could be achieved through reactions like the Buchwald-Hartwig amination. These modifications would yield tertiary amines with diverse substituents.

N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. researchgate.net This transformation is often used to protect the amino group or to introduce new functionalities.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-X) | Tertiary amine |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | Tertiary arylamine |

| N-Acylation | Acyl chloride (e.g., RCOCl) or Anhydride | Amide |

Synthesis of Novel Derivatives for Targeted Applications

The derivatization of this compound could lead to novel compounds with potential applications in various fields. For instance, the introduction of specific pharmacophores through N-alkylation or N-acylation could be a strategy in medicinal chemistry.

The bifunctional nature of the molecule also allows for the synthesis of heterocyclic compounds. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a nitrogen-containing ring system. The synthesis of pyrazolone (B3327878) and pyridinone derivatives from β-enamino esters highlights a potential, albeit complex, pathway for heterocycle formation. nih.gov

Investigation of Reaction Mechanisms and Kinetic Profiles of this compound Transformations

There is no specific information available in the surveyed literature regarding the investigation of reaction mechanisms or kinetic profiles for transformations of this compound. Such studies would be essential to understand the influence of the tertiary alcohol on the reactivity of the secondary amine and vice versa. For instance, intramolecular hydrogen bonding between the hydroxyl and amino groups could affect the nucleophilicity of the amine and the acidity of the alcohol proton, thereby influencing reaction rates and pathways.

Applications of 1 Ethylamino 2 Methylpropan 2 Ol in Interdisciplinary Scientific Fields

Utilization as a Key Building Block in Complex Organic Synthesis and as a Chemical Intermediate

Organic building blocks are fundamental, functionalized molecules used for the modular assembly of more complex chemical structures in fields like medicinal and materials chemistry. nih.gov Amino alcohols, due to their dual amine and hydroxyl functional groups, are often considered valuable intermediates in organic synthesis.

Catalysis and Ligand Design in Organometallic and Coordination Chemistry

The bifunctional nature of amino alcohols makes them attractive candidates for ligand design in catalysis. The nitrogen and oxygen atoms can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Development as a Chiral Ligand for Asymmetric Catalysis

Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This often involves the use of chiral ligands to control the stereochemical outcome of a reaction. The structure of 1-(Ethylamino)-2-methylpropan-2-ol is achiral, meaning it does not have a non-superimposable mirror image. Consequently, it cannot function directly as a chiral ligand in asymmetric catalysis. There is no available research on its use as a precursor for the synthesis of a chiral ligand.

Application in Water Oxidation Catalysis (WOC) Systems

Water Oxidation Catalysis (WOC) is a key area of research for the development of renewable energy technologies, aiming to mimic the natural process of photosynthesis. While various metal complexes with nitrogen- and oxygen-containing ligands have been investigated for this purpose, there are no specific studies or patents indicating that this compound has been utilized or developed as a ligand in any WOC systems.

Role in Other Homogeneous and Heterogeneous Catalytic Reactions

Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants, while heterogeneous catalysis involves a catalyst in a different phase. Despite the potential for the amine and alcohol groups to participate in catalytic cycles, there is a lack of published research defining a specific role for this compound in either homogeneous or heterogeneous catalytic reactions.

Table 1: Research Findings on the Catalytic Applications of this compound

| Catalytic Application | Research Findings |

|---|---|

| Asymmetric Catalysis | No data available. Compound is achiral. |

| Water Oxidation Catalysis | No data available. |

| Other Catalytic Reactions | No data available. |

Advanced Materials Science Applications

Amino alcohols can be integrated into polymers to modify their properties or can act as stabilizers to prevent degradation.

Integration into Polymer Chemistry as Stabilizers (e.g., Polyurethane Foams)

In the production of polyurethane foams, the exothermic reaction can lead to high temperatures, causing oxidative degradation or "scorch" in the core of the foam. Amine compounds are sometimes used as stabilizers or antioxidants to mitigate this effect. While structurally similar amino alcohols are known to be used in polyurethane formulations, a specific search of scientific and patent literature did not yield any documents that describe the use of this compound as a stabilizer for polyurethane foams or in any other application within polymer chemistry.

Table 2: Application of this compound in Polymer Chemistry

| Polymer Application | Specific Role | Research Findings |

|---|---|---|

| Polyurethane Foams | Stabilizer | No data available. |

| Compound Name |

|---|

Incorporation into Surfactant and Emulsifier Formulations

The role of amino alcohols like this compound in surfactant and emulsifier formulations is primarily as a multifunctional additive rather than a primary surfactant. Their amphiphilic nature, possessing both hydrophilic (amine and hydroxyl groups) and hydrophobic (alkyl groups) characteristics, allows them to modify the properties of formulations.

Environmental Applications: Research in Carbon Dioxide Capture and Absorption Technologies

The chemical absorption of carbon dioxide (CO₂) using amine-based solvents is a leading technology for post-combustion carbon capture. Sterically hindered amines, a class to which this compound belongs, are of particular interest due to their favorable balance of absorption capacity and regeneration energy.

Research into sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (AMP) provides insight into the expected performance of this compound. The steric hindrance provided by the bulky alkyl groups near the nitrogen atom results in the formation of less stable carbamates. This instability is advantageous because it lowers the energy required to reverse the reaction and release the captured CO₂, a process known as solvent regeneration.

The theoretical maximum CO₂ loading capacity for sterically hindered amines can approach 1 mole of CO₂ per mole of amine, which is double that of primary amines like monoethanolamine (MEA) under certain conditions. This is because the unstable carbamate (B1207046) can hydrolyze to form bicarbonate, freeing the amine to react with another CO₂ molecule. The absorption rate is also a critical factor. While steric hindrance can sometimes slow the initial reaction rate with CO₂, blended solvent systems are often developed to overcome this, combining a fast-reacting amine with a high-capacity hindered amine to optimize both kinetics and thermodynamics.

Table 1: Comparative CO₂ Absorption Characteristics of Amine Solvents (Note: Data for this compound is estimated based on trends for sterically hindered amines. MEA is provided as a benchmark.)

| Amine Solvent | Type | Theoretical Max. Loading (mol CO₂/mol amine) | Regeneration Energy | Key Feature |

| Monoethanolamine (MEA) | Primary | 0.5 | High | Fast reaction rate |

| 2-Amino-2-methyl-1-propanol (AMP) | Sterically Hindered Primary | ~1.0 | Lower than MEA | High capacity, lower regeneration energy |

| This compound | Sterically Hindered Secondary | Potentially ~1.0 | Expected to be low | High capacity due to steric hindrance |

In non-aqueous or water-lean amine solvent systems, an alternative CO₂ absorption mechanism involving the formation of alkylcarbonates has been observed. nih.govnih.gov This mechanism is particularly relevant for tertiary and sterically hindered amines where carbamate formation is less favorable. The reaction typically proceeds in a two-step process. First, the amine reacts with CO₂ to form a zwitterionic intermediate. nih.gov In the second step, this intermediate reacts with an alcohol (in this case, the alkanolamine itself or a solvent component) to form an alkylcarbonate and a protonated amine.

For this compound, the hydroxyl group within its own structure could participate in this reaction. The study of these alternative pathways is crucial for developing novel solvent systems, such as non-aqueous or phase-change solvents, which could offer significant advantages in reducing the energy penalty associated with CO₂ capture.

Studies on Corrosion Inhibition Mechanisms for Metal Protection

The prevention of metal corrosion is critical in numerous industrial processes, particularly in acidic environments or in systems handling corrosive substances like CO₂-rich amine solvents. Organic compounds containing nitrogen and oxygen atoms, such as this compound, are known to be effective corrosion inhibitors. researchgate.net

The primary mechanism of inhibition is the adsorption of the inhibitor molecule onto the metal surface. researchgate.netresearchgate.net This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. youtube.com The adsorption can occur through:

Chemisorption: The nitrogen atom's lone pair of electrons can coordinate with vacant d-orbitals of the metal.

Physisorption: Electrostatic attraction between the charged metal surface and the polar functional groups of the inhibitor.

Amino alcohols like this compound can inhibit both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netyoutube.com The effectiveness of the inhibitor depends on its chemical structure, concentration, and the specific corrosive environment. The alkyl groups contribute to the formation of a dense, hydrophobic layer, further repelling water and corrosive species from the surface. Research on various amino alcohols confirms their ability to significantly reduce corrosion rates on metals like carbon steel, often exhibiting higher efficiency with increasing concentration up to an optimal point. researchgate.net

Emerging Research Directions and Future Perspectives for 1 Ethylamino 2 Methylpropan 2 Ol

Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Discovery and Design for Amino Alcohol Derivatives

The traditional drug discovery process is notoriously time-consuming and expensive. nih.gov However, the advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field, offering powerful tools to accelerate the identification and optimization of new therapeutic agents. nih.govnih.gov For amino alcohol derivatives like 1-(Ethylamino)-2-methylpropan-2-ol, AI and ML can be instrumental in several key areas.

AI algorithms can rapidly screen vast virtual libraries of molecules to identify promising candidates with desired biological activities. nih.gov By analyzing existing data on the structure-activity relationships of related compounds, ML models can predict the potential efficacy and toxicity of novel amino alcohol derivatives before they are even synthesized. nih.gov This predictive power significantly reduces the number of compounds that need to be physically tested, saving time and resources.

One of the most significant recent advancements is the use of AI, such as DeepMind's AlphaFold, to predict the three-dimensional structures of proteins with remarkable accuracy. nih.gov This is crucial for structure-based drug design, where the goal is to design a molecule that fits perfectly into the binding site of a target protein. nih.gov For amino alcohol derivatives, this means that researchers can design compounds that are highly specific for their intended biological target, potentially leading to more effective drugs with fewer side effects.

Development of Sustainable and Green Synthetic Routes for Reduced Environmental Impact

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. rsc.orgpatsnap.com For the synthesis of this compound and other amino alcohols, this translates to a shift away from traditional methods that often rely on harsh reagents and generate significant waste. patsnap.com

"Green chemistry" principles are at the forefront of this movement. Researchers are exploring a variety of innovative approaches to synthesize amino alcohols in a more sustainable manner. These include:

Visible-light photocatalysis: This technique utilizes light energy to drive chemical reactions, often under mild conditions and using water as a solvent, which significantly reduces the environmental footprint. rsc.orgpatsnap.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and efficient way to produce chiral amino alcohols. researchgate.net Multi-step biocatalytic strategies are being developed to create complex amino alcohols from simple, renewable starting materials. researchgate.net

Electrocatalysis: Electrochemical methods provide a powerful and controllable way to drive chemical transformations, often with high efficiency and selectivity. nih.gov This approach has been successfully applied to the synthesis of chiral amino alcohols. nih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and yields. researchgate.net

These green synthetic routes not only reduce the environmental impact of chemical production but can also lead to more efficient and cost-effective processes.

In-Depth Structure-Activity Relationship (SAR) Studies for Rational Design of Targeted Therapeutics

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. gardp.orgdrugdesign.org By systematically modifying the structure of a lead compound and evaluating the effects of these changes, researchers can identify the key structural features responsible for its therapeutic effects. oncodesign-services.com

For this compound and its derivatives, in-depth SAR studies are essential for the rational design of targeted therapeutics. nih.govnih.gov These studies aim to:

Identify the pharmacophore: This is the essential part of the molecule that is responsible for its biological activity.

Optimize potency and selectivity: By making small changes to the molecular structure, researchers can improve the compound's ability to bind to its target and reduce its interaction with other molecules, minimizing side effects. oncodesign-services.com

Improve pharmacokinetic properties: SAR studies can also be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, ensuring that it reaches its target in the body and is cleared effectively.

Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, play an increasingly important role in SAR studies. oncodesign-services.com These techniques can be used to predict the activity of new compounds and to guide the design of more effective and safer drugs. oncodesign-services.com

Advancement of In Situ and Operando Analytical Methodologies for Reaction Monitoring

To optimize chemical reactions and ensure the efficient production of high-quality products, it is essential to have a detailed understanding of the reaction mechanism and kinetics. Traditional analytical techniques often involve taking samples from the reaction mixture and analyzing them offline. However, this approach can be time-consuming and may not provide a complete picture of the reaction as it is happening.

In situ and operando analytical methodologies offer a powerful alternative, allowing for real-time monitoring of chemical reactions under actual operating conditions. These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products, as well as on the reaction conditions such as temperature and pressure.

For the synthesis of this compound and other amino alcohols, the advancement of in situ and operando analytical techniques is crucial for:

Reaction optimization: By providing a detailed understanding of the reaction kinetics and mechanism, these techniques can help researchers to identify the optimal reaction conditions for maximizing yield and minimizing by-products.

Process control: Real-time monitoring allows for precise control of the reaction, ensuring consistent product quality and preventing runaway reactions.

Safety: In situ monitoring can provide early warning of any potential safety hazards, allowing for immediate intervention.

Commonly used in situ and operando techniques include spectroscopy (e.g., FTIR, Raman, NMR), mass spectrometry, and chromatography. The continued development of these techniques will provide ever more powerful tools for understanding and controlling the synthesis of amino alcohols.

Exploration of Novel Catalytic Functions and Advanced Materials Applications for the Compound

The unique chemical properties of this compound, with its combination of an amino group and a hydroxyl group, make it a versatile building block for a wide range of applications beyond its potential use in pharmaceuticals. alfa-chemistry.com Researchers are actively exploring novel catalytic functions and advanced materials applications for this compound and its derivatives.

In the field of catalysis, amino alcohols can act as ligands for metal catalysts, influencing their activity and selectivity. alfa-chemistry.com They can also serve as organocatalysts, driving chemical reactions without the need for a metal. The development of new amino alcohol-based catalysts is a promising area of research with the potential to lead to more efficient and sustainable chemical processes.

In materials science, the incorporation of amino alcohol moieties into polymers can impart unique properties to the resulting materials. For example, poly(ester amide) elastomers based on amino alcohols have shown promise for tissue engineering applications due to their biodegradability and mechanical properties that mimic natural tissues. nih.gov The presence of amine groups also provides sites for further chemical modification, allowing for the tuning of the material's properties for specific applications. nih.gov Other potential applications for amino alcohol-based materials include corrosion inhibitors and surfactants. alfa-chemistry.com

Multidisciplinary Collaborations to Bridge Basic Research with Translational Applications

The successful translation of basic scientific discoveries into real-world applications requires close collaboration between researchers from different disciplines. For a compound like this compound, which has potential applications in fields as diverse as medicine, catalysis, and materials science, multidisciplinary collaborations are particularly crucial.

Bridging the gap between basic research and translational applications involves bringing together chemists, biologists, pharmacologists, engineers, and clinicians. For example, the development of a new drug based on an amino alcohol derivative would require:

Chemists to synthesize and optimize the compound.

Biologists and pharmacologists to evaluate its biological activity and mechanism of action.

Engineers to develop a scalable and cost-effective manufacturing process.

Clinicians to design and conduct clinical trials to evaluate its safety and efficacy in humans.

Effective communication and collaboration between these different groups are essential for navigating the complex and challenging process of translating a promising compound from the laboratory to the market. Academic-industrial partnerships and government-funded research initiatives can play a vital role in fostering these collaborations and accelerating the development of new technologies based on this compound and other promising amino alcohols.

Q & A

Q. What is the optimal synthetic route for 1-(ethylamino)-2-methylpropan-2-ol, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via nucleophilic epoxide ring-opening. A validated method involves reacting isobutylene oxide (2-methyloxirane) with excess ethylamine (70% aqueous solution) in methanol under reflux (100°C, 12–24 hours). Purification via vacuum distillation yields a colorless liquid (95% purity) . Key parameters include:

- Molar ratio : Ethylamine in excess (2.6:1) ensures complete epoxide conversion.

- Solvent choice : Methanol balances solubility and reaction kinetics.

- Temperature control : Prolonged heating minimizes side reactions (e.g., dimerization).

Post-synthesis, confirm structure using H NMR (δ 1.11 ppm, triplet for ethyl-CH; δ 1.17 ppm, singlet for geminal methyl groups) and ESI/APCI(+) mass spectrometry (m/z 118 [M+H]) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Skin/eye exposure : Immediate washing with water and soap; consult a physician if irritation persists .

- Inhalation : Remove to fresh air; administer oxygen if respiratory distress occurs.

- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation. Stability data indicate no decomposition under recommended conditions (25°C, dark) .

Advanced Research Questions

Q. How does this compound interact with Toll-like receptor 8 (TLR8), and what computational methods validate its role as an antagonist?

The compound acts as a TLR8 antagonist by occupying the hydrophobic binding pocket, disrupting dimerization required for immune signaling. Key validation steps include:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gap, dipole moment) using ωB97X-D/6-31G* basis sets to predict binding affinity .

- Molecular docking : Compare RMSD values (<2.0 Å) between crystal structures (PDB: 4R6A, 3W3K) and simulated poses to identify critical residues (e.g., Phe405, Val468) .

- Solvation energy analysis : Assess ligand-receptor complex stability in aqueous environments (ΔG < −20 kcal/mol indicates strong binding) .

Q. What experimental strategies resolve contradictions in reported pharmacological activities of this compound derivatives?

Divergent activity profiles (agonist vs. antagonist) arise from structural modifications:

- Substituent effects : Adding a 4-amino group (as in Hybrid-2) shifts activity from antagonism to agonism by altering electrostatic potential surfaces .

- Isothermal titration calorimetry (ITC) : Quantify binding constants (K) to correlate functional groups (e.g., ethylamino vs. methoxy) with TLR8 modulation.

- In vitro assays : Use HEK-Blue™ hTLR8 cells to measure NF-κB activation; antagonists show IC values <10 µM .

Q. How is this compound utilized in synthesizing halogenated intermediates for drug development?

The hydroxyl group enables functionalization via Mitsunobu reactions or SN2 displacements. For example:

- Bromoindazole derivatives : React with 5-bromoindazole under Mitsunobu conditions (DIAD, PPh) to yield 1-(5-bromoindazol-1-yl)-2-methylpropan-2-ol, a precursor for kinase inhibitors .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate intermediates (>98% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.